4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride
Overview
Description
4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride is a chemical compound known for its unique structure and properties. This compound features a fluorophenyl group, a methoxyphenyl group, and a butanol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 2-methoxyphenylmagnesium bromide to form the intermediate 4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methyl]phenol. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions include various substituted phenols, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid
- 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1 H)-ylidene)ethanone
- 1-(4-fluorophenyl)-2,2-dihydroxyethanone
Uniqueness
4-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.ClH/c19-17-9-7-15(8-10-17)14-22-18-6-2-1-5-16(18)13-20-11-3-4-12-21;/h1-2,5-10,20-21H,3-4,11-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDWHILBOLSBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCO)OCC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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